REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:20]=[CH:19][C:8]2[C:9](=[O:18])[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:12][C:7]=2[C:6]=1[CH2:21][CH2:22][CH3:23])(=O)C.Cl>C(O)C.O>[NH2:4][C:5]1[CH:20]=[CH:19][C:8]2[C:9](=[O:18])[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:12][C:7]=2[C:6]=1[CH2:21][CH2:22][CH3:23]
|
Name
|
amide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown semisolid
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |